5-{[(3-Carboxyphenyl)amino]sulfonyl}-2-methoxybenzoic acid is a synthetic organic compound belonging to the class of sulfonamides. [] This compound has attracted interest in scientific research for its potential biological activity, particularly as a pharmacophore model for inhibitors of Hypoxia Inducible Factor-1 (HIF-1). []
HIF-1 is a heterodimeric transcription factor that regulates cellular responses to hypoxia and is implicated in tumor progression and resistance to chemotherapy. [] Inhibiting the dimerization between the α and β subunits of HIF-1 is a promising strategy for developing new cancer therapies. [] 5-{[(3-Carboxyphenyl)amino]sulfonyl}-2-methoxybenzoic acid is a nicotinic acid derivative with a sulfonamide group, features identified as potentially important for HIF-1 inhibition. []
5-{[(3-Carboxyphenyl)amino]sulfonyl}-2-methoxybenzoic acid consists of a 2-methoxybenzoic acid core structure with a sulfonamide group attached at the 5-position. The sulfonamide nitrogen is further linked to a 3-carboxyphenyl group. This structure incorporates features identified in pharmacophore models for HIF-1 inhibitors, including a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic feature. []
The potential mechanism of action of 5-{[(3-Carboxyphenyl)amino]sulfonyl}-2-methoxybenzoic acid as a HIF-1 inhibitor is based on its ability to interfere with the dimerization of the HIF-1α and β subunits. [] Molecular docking studies suggest that this compound can bind to the dimerization site, potentially preventing the formation of the active transcription factor. [] Further studies are needed to confirm its precise binding mode and inhibitory activity.
Currently, the primary application of 5-{[(3-Carboxyphenyl)amino]sulfonyl}-2-methoxybenzoic acid is in scientific research as a putative anti-cancer drug candidate targeting the HIF-1 pathway. [] It was identified through virtual screening as a potential inhibitor of HIF-1 dimerization, a crucial step for its transcriptional activity. [] Further in vitro and in vivo studies are required to validate its efficacy and safety as a therapeutic agent.
CAS No.: 30536-55-1
CAS No.: 136056-01-4
CAS No.: 81201-92-5
CAS No.: 1373918-61-6